molecular formula C7H7ClN4S B3318622 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 101251-18-7

7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3318622
CAS No.: 101251-18-7
M. Wt: 214.68 g/mol
InChI Key: QEFWPDVSBZHJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H7ClN4S and a molecular weight of 214.68 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . This compound and its derivatives have been studied for their potential anticancer properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CSC1=NN2C(Cl)=CC©=NC2=N1 .


Chemical Reactions Analysis

This compound is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its chemical reactions are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Rearrangement : The compound 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, demonstrates interesting chemical behavior. It is prepared through bromine-mediated oxidative cyclization and is susceptible to ring isomerization, transforming into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement. Its halogen functionalities render it a useful intermediate for further chemical diversification via methods like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

  • Regioselective Synthesis : A method for the regioselective synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine has been developed. This approach is useful for creating compounds with this scaffold, which is recognized for its potential in preparing biologically active compounds (Massari et al., 2017).

  • Suzuki/Sonogashira Cross-Coupling Reactions : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a starting point for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, followed by direct sp3 arylation of the resulting compounds (Loubidi et al., 2018).

Biological and Medicinal Applications

  • Influenza Virus Inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, closely related to the compound , have shown promising abilities in inhibiting influenza virus RNA polymerase, indicating potential antiviral applications (Massari et al., 2017).

  • Herbicidal and Antitumor Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess herbicidal activities and potential antitumor properties (Sun Guo-xiang, 2009).

  • Antibacterial Activity : A derivative of [1,2,4]triazolo[1,5-a]pyrimidine, synthesized by condensation reaction, showed antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

  • Antitumor Activities in Vitro : Various [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activities, with some compounds displaying significant inhibitory effects on a range of cancer cell lines (Hafez & El-Gazzar, 2009).

  • Cytotoxicity Studies : Novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have been synthesized and evaluated for cytotoxicity against cancer cell lines, revealing some compounds with notable cytotoxic activity (Zhai et al., 2008).

Mechanism of Action

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including “7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine”, have been found to exhibit antiproliferative activities against certain human cancer cell lines via the suppression of the ERK signaling pathway .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including “7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising results in anticancer research . Future directions may include further exploration of their potential as anticancer agents and the development of more efficient synthesis methods .

Properties

IUPAC Name

7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWPDVSBZHJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine

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